1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

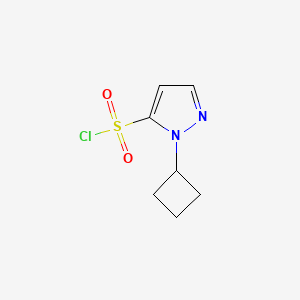

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is an organic compound with the molecular formula C7H9ClN2O2S and a molecular weight of 220.68 g/mol It is a sulfonyl chloride derivative of pyrazole, characterized by the presence of a cyclobutyl group attached to the pyrazole ring

Vorbereitungsmethoden

The synthesis of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

Starting Material: 1-Cyclobutyl-1H-pyrazole

Reagent: Chlorosulfonic acid (HSO3Cl)

Reaction Conditions: The reaction is typically conducted at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the reaction is complete.

Product Isolation: The product is isolated by quenching the reaction mixture with water, followed by extraction and purification using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Analyse Chemischer Reaktionen

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, primarily involving the sulfonyl chloride group. Some common reactions include:

-

Substitution Reactions: : The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives, respectively.

Reagents: Amines, alcohols, thiols

Conditions: Typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid byproduct.

-

Reduction Reactions: : The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

Reagents: Lithium aluminum hydride

Conditions: Anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon).

Products: Sulfonyl hydrides.

-

Oxidation Reactions: : Although less common, the compound can undergo oxidation reactions to form sulfonic acids or sulfonyl fluorides.

Reagents: Oxidizing agents such as hydrogen peroxide (H2O2) or peracids.

Conditions: Mild to moderate temperatures, often in aqueous or organic solvents.

Products: Sulfonic acids, sulfonyl fluorides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride serves as a pivotal building block in synthesizing complex heterocyclic compounds. Its sulfonyl chloride group can participate in substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives and other functionalized compounds. This property makes it valuable in developing new materials and intermediates for pharmaceuticals.

Medicinal Chemistry

The compound has shown promise in drug development due to its ability to modulate biological pathways. Research indicates that derivatives of this compound exhibit significant activity against various pathogens, including bacteria and fungi. The sulfonamide moiety enhances antimicrobial properties compared to other pyrazole derivatives .

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 31.25 - 250 µg/mL |

| Escherichia coli | 62.5 - 125 µg/mL |

| Klebsiella pneumoniae | 125 - 250 µg/mL |

| Candida albicans | 62.5 µg/mL |

| Saccharomyces cerevisiae | 31.25 µg/mL |

Recent studies have highlighted the biological activity of this compound, particularly in antimicrobial and antitumor applications. The compound's ability to interact with specific molecular targets allows it to modulate enzyme activities and biological pathways effectively.

Case Study: Antimicrobial Effects

In vitro tests demonstrated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. The mechanism involves the interaction of the sulfonyl chloride group with nucleophilic sites on microbial proteins, leading to cell death .

Wirkmechanismus

The mechanism of action of 1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .

In biological systems, the compound may interact with nucleophilic sites on biomolecules, such as amino groups on proteins or nucleic acids, leading to the formation of covalent adducts. These interactions can modulate the activity of the biomolecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

-

1-Phenyl-1H-pyrazole-5-sulfonyl chloride: : Similar structure but with a phenyl group instead of a cyclobutyl group. It may exhibit different reactivity and biological activity due to the presence of the aromatic ring .

-

1-Methyl-1H-pyrazole-5-sulfonyl chloride: : Contains a methyl group instead of a cyclobutyl group. The smaller size of the methyl group may lead to differences in steric effects and reactivity .

-

1-Benzyl-1H-pyrazole-5-sulfonyl chloride: : Features a benzyl group, which can influence the compound’s reactivity and interactions with biological targets .

Biologische Aktivität

1-Cyclobutyl-1H-pyrazole-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and applications, supported by relevant research findings and data.

The synthesis of this compound typically involves the reaction of 1-cyclobutyl-1H-pyrazole with chlorosulfonic acid. The general reaction scheme is as follows:

- Starting Material : 1-Cyclobutyl-1H-pyrazole

- Reagent : Chlorosulfonic acid (HSO₃Cl)

- Reaction Conditions : Conducted at low temperatures to prevent decomposition.

The sulfonyl chloride group is highly reactive, making the compound suitable for various chemical transformations, particularly substitution reactions with nucleophiles such as amines and alcohols.

The biological activity of this compound primarily stems from its electrophilic nature due to the sulfonyl chloride group. This group can undergo nucleophilic attack, leading to the formation of covalent adducts with biomolecules, such as proteins and nucleic acids. Such interactions can modulate the activity of these biomolecules, potentially resulting in therapeutic effects .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds containing both pyrazole and sulfonamide moieties exhibit significant antimicrobial properties against various pathogens. For instance:

- Minimum Inhibitory Concentrations (MIC) : Some derivatives showed MIC values ranging from 31.25 to 250 µg/mL against tested microorganisms .

- Specific Activity : Compound 4f demonstrated remarkable activity against Candida albicans and Saccharomyces cerevisiae, with MIC values of 62.5 µg/mL and 31.25 µg/mL, respectively .

Antioxidant Activity

In addition to antimicrobial properties, certain derivatives have shown promising antioxidant activities when compared to standard agents like butylhydroxytoluene (BHT). The dual-action potential of these compounds suggests a synergistic effect from combining different pharmacophores within a single molecular framework .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological efficacy of pyrazole derivatives:

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-Phenyl-1H-pyrazole-5-sulfonyl chloride | Phenyl group instead of cyclobutyl | Varies due to aromatic interactions |

| 1-Methyl-1H-pyrazole-5-sulfonyl chloride | Methyl group | Potentially different steric effects |

| 1-Benzyl-1H-pyrazole-5-sulfonyl chloride | Benzyl group | Influences reactivity and interactions |

Eigenschaften

IUPAC Name |

2-cyclobutylpyrazole-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2S/c8-13(11,12)7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHEQRVZGKGYTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C(=CC=N2)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.